2-(5-Chlorothiophen-2-yl)-2-fluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chlorothiophen-2-yl)-2-fluoroacetic acid is a compound that features a thiophene ring substituted with chlorine and fluorine atoms. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and biological activities .
Preparation Methods
Chemical Reactions Analysis
2-(5-Chlorothiophen-2-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Scientific Research Applications
2-(5-Chlorothiophen-2-yl)-2-fluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(5-Chlorothiophen-2-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
2-(5-Chlorothiophen-2-yl)-2-fluoroacetic acid can be compared with other thiophene derivatives, such as:
5-Chlorothiophene-2-carboxylic acid: Similar structure but lacks the fluorine atom.
2-Fluorothiophene: Contains a fluorine atom but lacks the chlorine substituent.
Thiophene-2-carboxylic acid: Lacks both chlorine and fluorine substituents. The uniqueness of this compound lies in its dual halogen substitution, which can impart distinct electronic and steric properties, making it valuable for specific applications.
Properties
Molecular Formula |
C6H4ClFO2S |
---|---|
Molecular Weight |
194.61 g/mol |
IUPAC Name |
2-(5-chlorothiophen-2-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C6H4ClFO2S/c7-4-2-1-3(11-4)5(8)6(9)10/h1-2,5H,(H,9,10) |
InChI Key |
ROLHDYFYOUFADU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.